molecular formula C11H10O3 B175655 Methyl 3-(3-hydroxyprop-1-ynyl)benzoate CAS No. 121114-45-2

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

Cat. No. B175655
M. Wt: 190.19 g/mol
InChI Key: NZCZFVYRCHQNLP-UHFFFAOYSA-N
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Description

“Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” is a chemical compound with the molecular formula C11H10O3 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” is represented by the InChI code: 1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” has a molecular weight of 190.2 . It is typically stored at room temperature .

Scientific Research Applications

Catalytic Reduction and Surface Chemistry

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and related compounds are studied for their interactions with catalysts, such as yttrium oxide, under hydrogen to examine the reduction processes. These studies provide insights into the mechanisms of surface chemistry, including the formation and reduction of surface benzoate and methoxide during reactions. This knowledge is crucial for understanding catalytic processes and developing new catalysts for chemical synthesis (King & Strojny, 1982).

Synthesis and Corrosion Inhibition

Research into methyl benzoate derivatives has led to the development of new inhibitors against the corrosion of mild steel in acidic media. The synthesis of these compounds, characterized by spectroscopic techniques, demonstrates their potential as corrosion inhibitors, highlighting their practical applications in protecting industrial materials (Arrousse et al., 2021).

Organic Synthesis and Regioselectivity

The palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates, involving methyl 3-(3-hydroxyprop-1-ynyl)benzoate, showcases the importance of these compounds in organic synthesis. These reactions provide a route to various organic structures with specific regioselectivity, contributing to the development of new synthetic methodologies (Labrosse et al., 2003).

Antimicrobial and Molluscicidal Activities

Studies on prenylated benzoic acid derivatives, including compounds structurally related to methyl 3-(3-hydroxyprop-1-ynyl)benzoate, have uncovered their antimicrobial and molluscicidal activities. These findings suggest potential applications in developing new antimicrobial agents and pest control methods (Orjala et al., 1993).

Polymeric Materials

The thermal polymerization of related benzoate esters into hyperbranched aromatic polyamides showcases the role of these compounds in creating new materials with potential applications in various fields, including coatings, adhesives, and composite materials (Yang, Jikei, & Kakimoto, 1999).

Safety And Hazards

“Methyl 3-(3-hydroxyprop-1-ynyl)benzoate” is labeled with the GHS07 pictogram. The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

methyl 3-(3-hydroxyprop-1-ynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCZFVYRCHQNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

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